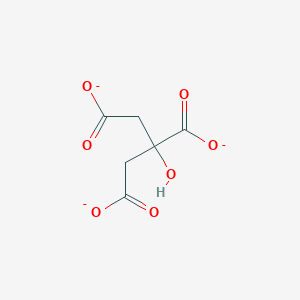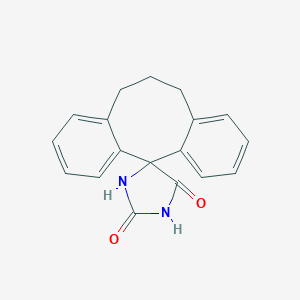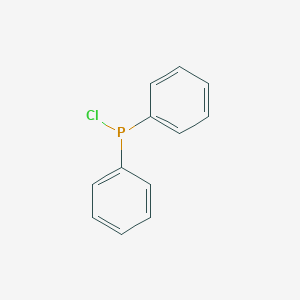
1-Naphthol-4,8-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthol-4,8-disulfonic acid (NDSA) is a chemical compound that has been widely used in scientific research due to its unique properties. NDSA is a water-soluble compound that is commonly used as a pH indicator, as well as a reducing agent for the determination of nitrite. In recent years, NDSA has gained attention for its potential use in biomedical applications, including drug delivery and cancer treatment.
Wirkmechanismus
1-Naphthol-4,8-disulfonic acid has been shown to have a variety of mechanisms of action, depending on the application. In pH indicator applications, 1-Naphthol-4,8-disulfonic acid undergoes a color change from yellow to red as the pH of the solution decreases. In the determination of nitrite, 1-Naphthol-4,8-disulfonic acid acts as a reducing agent, converting nitrite to nitric oxide. In biomedical applications, 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, possibly through the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-Naphthol-4,8-disulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Naphthol-4,8-disulfonic acid can induce apoptosis in cancer cells, potentially through the activation of caspase-3. In addition, 1-Naphthol-4,8-disulfonic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthol-4,8-disulfonic acid has several advantages for use in lab experiments. It is a water-soluble compound that is easy to handle and store. In addition, 1-Naphthol-4,8-disulfonic acid is relatively inexpensive and readily available. However, there are also limitations to the use of 1-Naphthol-4,8-disulfonic acid in lab experiments. 1-Naphthol-4,8-disulfonic acid can be unstable in acidic solutions, and it may react with other compounds in the experimental system. In addition, the potential side effects of 1-Naphthol-4,8-disulfonic acid on living systems are not well understood, and further studies are needed to determine the safety of 1-Naphthol-4,8-disulfonic acid for use in biomedical applications.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research. One potential application is in the development of new anticancer drugs. 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, and further studies are needed to determine the exact mechanisms of action and potential side effects. In addition, 1-Naphthol-4,8-disulfonic acid could be used as a drug delivery agent, potentially increasing the efficacy of existing drugs. Finally, 1-Naphthol-4,8-disulfonic acid could be used in the development of new diagnostic tools for cancer detection.
In conclusion, 1-Naphthol-4,8-disulfonic acid is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for pH determination, reducing agent, and biomedical applications. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid. The potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research are promising, and further studies are needed to explore these possibilities.
Synthesemethoden
1-Naphthol-4,8-disulfonic acid can be synthesized through the reaction of 1-naphthol with sulfuric acid and sodium sulfite. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1-Naphthol-4,8-disulfonic acid. The purity of 1-Naphthol-4,8-disulfonic acid can be increased through recrystallization, and the compound can be stored as a dry powder.
Wissenschaftliche Forschungsanwendungen
1-Naphthol-4,8-disulfonic acid has been used in a variety of scientific research applications. It has been used as a pH indicator in the determination of acid dissociation constants of organic acids. 1-Naphthol-4,8-disulfonic acid has also been used as a reducing agent for the determination of nitrite. In addition, 1-Naphthol-4,8-disulfonic acid has been used in biomedical applications, including drug delivery and cancer treatment.
Eigenschaften
CAS-Nummer |
117-56-6 |
|---|---|
Produktname |
1-Naphthol-4,8-disulfonic acid |
Molekularformel |
C10H8O7S2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
4-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
XIQKALDENTUXBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |
Andere CAS-Nummern |
117-56-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



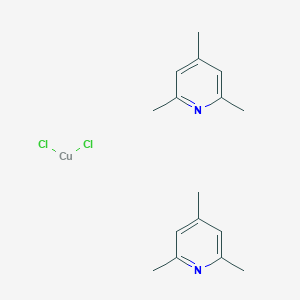
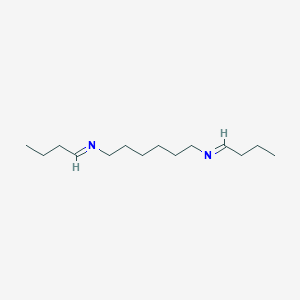
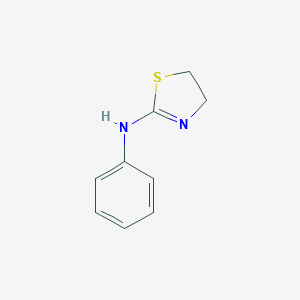


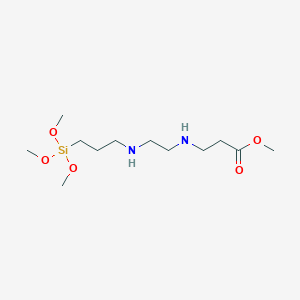
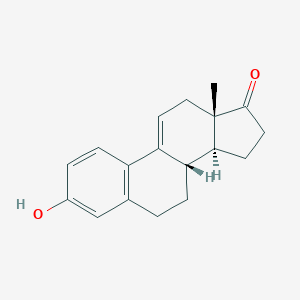
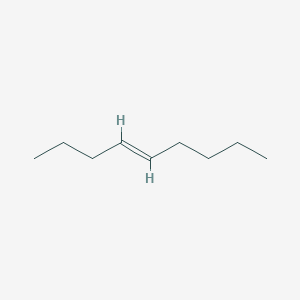
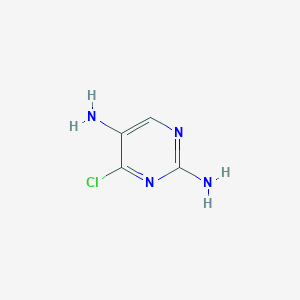
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
